(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl
Description
(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl is a racemic pyrrolidine derivative featuring a trans-configuration, where the pyrrolidine ring is substituted at the 4-position with a 2,3-dichlorophenyl group and at the 3-position with a carboxylic acid. The hydrochloride salt enhances solubility, making it suitable for laboratory applications.
Properties
CAS No. |
1392210-64-8 |
|---|---|
Molecular Formula |
C11H12Cl3NO2 |
Molecular Weight |
296.57 |
IUPAC Name |
(3S,4R)-4-(2,3-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-9-3-1-2-6(10(9)13)7-4-14-5-8(7)11(15)16;/h1-3,7-8,14H,4-5H2,(H,15,16);1H/t7-,8+;/m0./s1 |
InChI Key |
GQVOOINHJKKVGO-KZYPOYLOSA-N |
SMILES |
C1C(C(CN1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1392266-51-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11Cl2NO2
- Molecular Weight : 260.12 g/mol
- CAS Number : 1392266-51-1
Biological Activity Overview
The biological activity of (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl has been investigated in various studies, revealing its potential effects in several therapeutic areas:
-
Anticancer Activity :
- The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits significant antiproliferative activity, particularly against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, with IC50 values indicating effective inhibition of cell growth .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
The precise mechanisms by which (+/-)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid exerts its biological effects are still being elucidated. However, several pathways have been identified:
- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It may influence various signaling cascades that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of trans-4-aryl-pyrrolidine-3-carboxylic acid derivatives, differing primarily in substituents on the phenyl ring. Key analogs and their properties are summarized below:
Structural and Physicochemical Comparisons
*Calculated based on structural analogs; exact data for the target compound are unavailable.
Key Observations:
- Substituent Effects: Chlorine Groups: The 2,3-dichloro substitution likely increases lipophilicity and electron-withdrawing effects compared to monosubstituted analogs (e.g., 2-Cl or 3-Cl). This may influence binding affinity in biological systems . Naphthyl and Alkyl Groups: Bulky substituents like naphthyl () or ethyl () may sterically hinder interactions with targets compared to smaller halogens .
Stereochemistry : The trans-configuration is conserved across analogs, ensuring consistent spatial orientation of functional groups. This configuration is critical for interactions with chiral biological targets .
Q & A
Q. What are the recommended synthetic routes for (±)-trans-4-(2,3-Dichloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl, and how can reaction conditions be optimized?
A common approach involves condensation and cyclization of substituted benzaldehyde derivatives with amino acids or heterocyclic precursors. For example, palladium/copper catalysts in solvents like DMF or toluene can facilitate cross-coupling reactions to introduce the 2,3-dichlorophenyl group . Protecting groups (e.g., Boc) may stabilize intermediates during pyrrolidine ring formation . Optimization should focus on:
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- NMR (¹H/¹³C) : Key peaks include the pyrrolidine ring protons (δ 2.5–4.0 ppm) and aromatic protons from the dichlorophenyl group (δ 7.2–7.8 ppm). Trans-configuration is confirmed by coupling constants (J = 8–10 Hz for adjacent protons) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 296.57 (free base) and 333.12 (HCl salt) validate the molecular formula .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing .
Q. What purification strategies are effective for isolating high-purity samples?
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients resolve diastereomers .
- Recrystallization : Ethanol/water mixtures yield crystals with >98% purity. Slow cooling (1°C/min) minimizes impurities .
- Lyophilization : For hygroscopic intermediates, freeze-drying preserves stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of halogen substitution on biological activity?
- Comparative analogs : Synthesize derivatives with varying halogen positions (e.g., 2,4-dichloro, 3,4-dichloro) and test in receptor-binding assays .
- Computational modeling : Density functional theory (DFT) calculates electrostatic potentials to predict interactions with targets like ion channels or enzymes .
- In vitro assays : Measure IC₅₀ values in cell lines expressing target receptors (e.g., GABAₐ) to correlate substituent effects with potency .
Q. What methodological considerations are essential for pharmacokinetic (PK) studies of this compound?
- Dose selection : Start with 1–10 mg/kg (oral/i.v.) in rodents, based on LD₅₀ data from acute toxicity studies .
- Bioanalytical methods : LC-MS/MS with deuterated internal standards quantifies plasma/tissue concentrations (LOQ: 1 ng/mL) .
- Metabolite profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Reaction reproducibility : Verify moisture/oxygen sensitivity by repeating syntheses under inert atmospheres .
- Batch variability : Compare NMR spectra of different batches to detect impurities affecting bioactivity .
- Assay standardization : Use positive controls (e.g., known inhibitors) and harmonize protocols (e.g., cell passage number, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
